1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a butan-2-yl group and a propyl group. The molecular formula of this compound is with a molecular weight of approximately 247.34 g/mol. Its IUPAC name reflects its structure, indicating the presence of both the pyrazole moiety and the specific alkyl substituents. The compound's structure can be represented as follows:
This compound is notable for its potential biological activities and applications in medicinal chemistry.
These reactions typically utilize organic solvents like dichloromethane and may involve catalysts such as palladium on carbon, with reaction temperatures ranging from room temperature to reflux conditions.
The biological activity of 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine has been investigated in various studies, revealing its potential as an enzyme inhibitor. It may interact with specific molecular targets, modulating pathways involved in cellular functions. For instance, it could inhibit enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism suggests that the compound may have applications in treating conditions related to enzyme dysregulation.
The synthesis of 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine typically involves multi-step organic reactions:
These methods can be optimized for large-scale production using continuous flow reactors to enhance yield and purity.
1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine has potential applications in various fields:
Studies on the interactions of 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine with biological targets have shown promise in understanding its mechanism of action. These studies often involve docking simulations and binding affinity assessments to elucidate how the compound interacts at the molecular level, which is crucial for developing therapeutic agents.
Several compounds share structural similarities with 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-sec-butyl-N-propyl-1H-pyrazol-3-amine | Sec-butyl instead of butan-2-yl | Different steric effects due to sec-butyl group |
| 1-(isopropyl)-N-propyl-pyrazol-3-amines | Isopropyl group | Alters electronic properties and reactivity |
| 4-methyl-N-propyl-pyrazolamine | Methyl substitution at position 4 | Potentially different biological activity |
The uniqueness of 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amines lies in its specific substitution pattern, which confers distinct chemical and biological properties compared to these similar compounds. This specificity makes it a valuable candidate for further research and application in medicinal chemistry.
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in heterocyclic chemistry. The substitution patterns on the pyrazole ring critically influence its electronic properties, solubility, and biological interactions. In 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine, the butan-2-yl group introduces steric bulk and lipophilicity, while the N-propyl amine enhances hydrogen-bonding potential. These modifications tailor the compound for specific molecular interactions, such as enzyme active-site binding.
The molecular formula of the free base is C10H19N3, with a molecular weight of 181.28 g/mol. Its hydrochloride salt (CAS: 1855948-43-4) has a molecular weight of 217.74 g/mol. The compound’s SMILES representation, CCCNC1=NN(C(C)CC)C=C1, underscores its branched alkyl substituents, which are strategically positioned to optimize pharmacokinetic properties like metabolic stability and membrane permeability.
Pyrazole derivatives have been integral to drug discovery since the mid-20th century. Early examples include celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist). The structural versatility of pyrazoles allows for fine-tuning of activity against diverse targets, such as kinases, proteases, and G-protein-coupled receptors.
Recent advances highlight pyrazol-3-amine derivatives as potent glycogen synthase kinase-3β (GSK-3β) inhibitors, which are being investigated for Alzheimer’s disease (AD) therapy. For instance, the thieno[3,2-c]pyrazol-3-amine derivative 16b inhibits GSK-3β with an IC50 of 3.1 nM, reducing tau hyperphosphorylation—a hallmark of AD. While 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine has not been directly tested in this context, its structural homology to 16b suggests potential cross-reactivity with GSK-3β or related enzymes.